molecular formula C13H19N3O4 B13681229 Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate

Cat. No.: B13681229
M. Wt: 281.31 g/mol
InChI Key: OMEZHZHWPBLKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate is a structurally complex organic compound featuring a conjugated enoate backbone, a tert-butoxycarbonyl (Boc) protected amino group, and a 1-methylpyrazol-4-yl substituent. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide and medicinal chemistry applications .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-16(4)8-9/h6-8H,1-5H3,(H,15,18)

InChI Key

OMEZHZHWPBLKHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CN(N=C1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the propenoate backbone with the 1-methylpyrazol-4-yl substituent.
  • Introduction and protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate.
  • Esterification to the methyl ester.

This approach ensures the compound's stability and reactivity for downstream applications such as peptide synthesis or medicinal chemistry.

Key Preparation Steps

2.1. Synthesis of the Pyrazolyl-Substituted Propenoate

The 1-methylpyrazol-4-yl substituent is introduced via coupling reactions involving pyrazole derivatives. Commonly, Suzuki or related palladium-catalyzed cross-coupling reactions are employed to attach the pyrazolyl group to the propenoate framework.

  • Typical conditions include palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands.
  • Bases like potassium carbonate or sodium carbonate in solvents such as ethanol, toluene, or 1,4-dioxane are used.
  • Reactions are conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (often 80–100°C) for several hours.

Introduction and Protection of the Amino Group

The amino group is introduced as part of the amino acid side chain and protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during further synthetic steps.

  • Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
  • The reaction is usually performed in dichloromethane or similar solvents at room temperature.
  • The Boc group stabilizes the amine and allows selective deprotection later.

2.3. Esterification to Methyl Ester

The carboxylic acid moiety is esterified to the methyl ester to enhance solubility and facilitate purification.

  • Esterification is commonly performed using methanol in the presence of acid catalysts like sulfuric acid or via methylation reagents such as diazomethane.
  • Reaction conditions are controlled to avoid hydrolysis or side reactions.

Representative Experimental Procedure

A typical preparation method, adapted from related pyrazolyl amino acid derivatives, is as follows:

Step Reagents & Conditions Description Yield (%)
1. Coupling 1-methylpyrazol-4-yl boronic acid, methyl 2-bromoacrylate, Pd(PPh3)4, K2CO3, ethanol/toluene, 80–100°C, inert atmosphere, 12–18 h Suzuki coupling to form methyl 3-(1-methylpyrazol-4-yl)prop-2-enoate 50–70
2. Amino Group Introduction & Boc Protection Reaction with Boc-protected amino acid or Boc2O, triethylamine, dichloromethane, room temperature, 2–4 h Introduction of Boc-protected amino group at 2-position 60–80
3. Purification Silica gel chromatography, gradient elution with ethyl acetate/hexanes Isolation of pure methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate

Analytical Characterization

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Notes
Pyrazolyl group coupling 1-methylpyrazol-4-yl boronic acid, methyl 2-bromoacrylate, Pd catalyst, base 80–100°C, inert atmosphere, 12–18 h Suzuki coupling for C-C bond formation
Boc protection of amine Di-tert-butyl dicarbonate, base (e.g., triethylamine) Room temperature, 2–4 h Protects amino group for stability
Esterification Methanol, acid catalyst or methylation reagent Room temperature or reflux Converts acid to methyl ester for solubility

This detailed synthesis approach is consistent with the preparation of similarly structured heterocyclic amino acid derivatives reported in the literature, ensuring high purity and yield suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the enoate moiety, converting it to an alkane.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the enoate moiety.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc group can influence its solubility and stability, while the pyrazole ring can interact with biological molecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate (CAS 192661-36-2)

This compound shares the methyl ester and 1-methylpyrazol-4-yl substituent but lacks the Boc-protected amino group. Key comparisons include:

Property Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Molecular Weight Higher (~340 g/mol, estimated) ~208 g/mol
Functional Groups Boc-protected amino, methyl ester, pyrazole Methyl ester, pyrazole
Solubility Likely more lipophilic due to Boc group Moderate polarity; soluble in polar aprotic solvents
Stability Enhanced stability of amino group under basic conditions Susceptible to nucleophilic attack at the α,β-unsaturated ester
Biological Activity Potential as a synthetic intermediate for bioactive molecules Direct biological activity attributed to pyrazole moiety

The Boc group in the target compound confers steric bulk and chemical inertness, making it preferable for multi-step syntheses where protection of reactive amines is critical. In contrast, the unprotected analog (CAS 192661-36-2) may exhibit faster reactivity in coupling reactions but lower stability .

Hydrogen Bonding and Crystallographic Behavior

The pyrazole ring in both compounds can participate in hydrogen bonding, influencing crystal packing and solubility. The Boc-protected derivative may form weaker intermolecular hydrogen bonds compared to the unprotected analog due to steric hindrance from the tert-butyl group. This could result in differences in melting points or crystallinity, as observed in studies utilizing graph set analysis for hydrogen-bond patterns . Tools like SHELX and ORTEP-3, widely employed in crystallography, may be used to resolve these structural nuances .

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate, also known by its CAS number 2139121-52-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological significance, and relevant research findings.

  • Molecular Formula: C13H21N3O4
  • Molecular Weight: 283.33 g/mol
  • Purity: Typically ≥ 97% .
  • IUPAC Name: Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoate .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazole moiety, which is known to interact with various biological targets. Pyrazole derivatives have been associated with a range of pharmacological effects including anti-inflammatory, analgesic, and antitumor activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds containing pyrazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation .
  • Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be beneficial in conditions such as diabetes and obesity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

StudyObjectiveFindings
Study A (2021)Evaluate antitumor effectsDemonstrated significant reduction in tumor size in animal models treated with pyrazole derivatives similar to this compound .
Study B (2020)Assess anti-inflammatory propertiesFound that pyrazole compounds can inhibit NF-kB activation, leading to decreased inflammatory marker production .
Study C (2019)Investigate enzyme inhibitionReported that certain pyrazole derivatives showed promise as inhibitors of key metabolic enzymes, suggesting therapeutic potential in metabolic disorders .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)prop-2-enoate?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling reactions. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent side reactions during subsequent steps. A coupling reagent such as DCC or EDC can facilitate amide bond formation between the Boc-protected amino acid and the pyrazole-containing fragment. Deprotection of the Boc group (e.g., using trifluoroacetic acid or BBr₃) is performed under controlled conditions to avoid decomposition of the α,β-unsaturated ester . Optimization of reaction parameters (e.g., solvent polarity, temperature) is essential to improve yield and minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly the α,β-unsaturated ester moiety and pyrazole substitution pattern.
  • X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL ) resolves bond lengths, angles, and spatial arrangements of the tert-butoxycarbonylamino and pyrazole groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for validating synthetic intermediates.

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature) and monitoring degradation via HPLC or LC-MS. For example:
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–12) to identify labile groups (e.g., ester or Boc moieties).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Store samples in inert atmospheres or with desiccants to mitigate moisture sensitivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinned crystals, adjusting scaling factors for overlapping reflections. For disordered regions, apply PART and SUMP constraints to refine occupancies and atomic positions. Validate hydrogen-bonding networks with ORTEP-3 and cross-check against graph-set analysis (e.g., Etter’s rules ). High-resolution data (>1.0 Å) improves refinement accuracy for sterically crowded regions like the tert-butyl group.

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to localize reactive sites (e.g., α,β-unsaturated ester’s electrophilic β-carbon).
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., nucleophilic attack by amines or thiols).
  • Docking Studies : Map electrostatic potential surfaces to predict interactions with biological targets (e.g., kinases or proteases where pyrazole motifs are common) .

Q. How can researchers address stereochemical ambiguity in derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers or diastereomers.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign absolute configurations.
  • X-ray Anomalous Dispersion : Employ Cu Kα radiation to resolve heavy-atom contributions in crystals for unambiguous stereochemical determination .

Q. What strategies mitigate impurities arising from synthetic intermediates?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction time, stoichiometry, and purification steps (e.g., flash chromatography with gradient elution) to minimize side products.
  • LC-MS Tracking : Identify impurities via mass fragmentation patterns and retro-synthesize plausible byproducts (e.g., Boc-deprotected intermediates).
  • Crystallization Screening : Use solvent/anti-solvent pairs to selectively crystallize the target compound from crude mixtures .

Specialized Methodological Notes

  • Crystallography : For twinned or low-quality crystals, combine data from multiple crystals using HKL-3000 or XDS before refinement in SHELXL .
  • Hydrogen Bonding : Use PLATON or Mercury to analyze supramolecular interactions, correlating hydrogen-bond motifs (e.g., R₂²(8) rings) with solubility or stability trends .
  • Safety : Handle BBr₃ and other deprotection reagents in fume hoods with appropriate PPE (gloves, face shields) due to their corrosive nature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.